molecular formula C21H19NO5 B2490181 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 548764-96-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2490181
CAS No.: 548764-96-1
M. Wt: 365.385
InChI Key: WLYJOLRERVTOIN-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Structural Insights

Research has explored the synthetic pathways and structural characteristics of compounds related to 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate, contributing to the understanding of chromene derivatives' potential applications. For instance, a study by Hui-jing Li et al. (2013) delved into the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics derived from tetrahydroisoquinoline natural products. This compound was synthesized via a series of reactions including condensation, cyclodehydration, and hydrolysis, and its structure was confirmed through spectroscopy and X-ray crystallography, highlighting the importance of aromatic interactions and hydrogen bonding in stabilizing its structure (Li et al., 2013).

Fluorescent Probes and Hypoxic Cells Imaging

Another application area is the development of fluorescent probes for biomedical research, such as the study by W. Feng et al. (2016), which introduced a novel fluorescent probe designed for hypoxia detection in tumor cells. The probe, incorporating morpholine groups and a 4-nitroimidazole moiety, exhibited "Turn-On" fluorescence in the presence of nitroreductase, indicating potential for disease-relevant hypoxia imaging in a non-invasive manner (Feng et al., 2016).

Contributions to DNA-PK Inhibitors Synthesis

The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors also benefits from the study of 4H-chromene derivatives, as illustrated by the work of Sonsoles Rodriguez Aristegui et al. (2006). They developed two improved methods for synthesizing 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors, showcasing the strategic use of allyl protecting groups and the Baker-Venkataraman rearrangement to construct the chromenone scaffold (Aristegui et al., 2006).

Organocatalytic Domino Reactions

In the realm of synthetic organic chemistry, the organocatalytic domino reactions involving chromene derivatives offer a pathway to valuable synthetic targets. Junwei Wang et al. (2020) developed an organocatalytic domino aza/oxa-Michael/1,6-addition reaction, leading to the efficient synthesis of 1,4-dihydroquinolines and 4H-chromenes, demonstrating the versatility and efficiency of such reactions in constructing complex molecular structures (Wang et al., 2020).

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-14-17-8-7-16(26-21(24)22-9-11-25-12-10-22)13-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYJOLRERVTOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (75 mg, 41% yield, crystals) was prepared from 7-hydroxy-4-methyl-3-phenyl-chromen-2-one (126 mg, 0.50 mmol) and 1-methyl-3-(morpholine-4-carbonyl)-3H-imidazol-1-ium iodide (165 mg, 0.51 mmol).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
41%

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